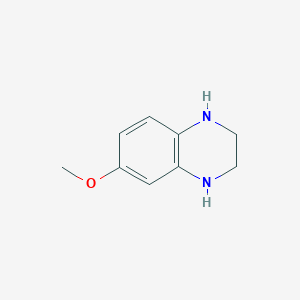

6-Methoxy-1,2,3,4-tetrahydroquinoxaline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-12-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6,10-11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRFQDARJDXESM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502202 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13311-79-0 | |

| Record name | 1,2,3,4-Tetrahydro-6-methoxyquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13311-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline and Its Isomers

This technical guide provides a comprehensive overview of the synthesis, properties, and biological significance of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline and its closely related and more extensively studied isomers, 6-Methoxy-1,2,3,4-tetrahydroquinoline and 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: Distinguishing the Heterocyclic Cores

The three compounds discussed in this guide share the same molecular formula (C₁₀H₁₃NO) and a methoxy-substituted tetrahydro-bicyclic aromatic scaffold. However, the arrangement of the nitrogen atoms within the heterocyclic ring distinguishes them, leading to significant differences in their chemical properties and biological activities.

-

Quinoxaline: A bicyclic heterocycle containing a benzene ring fused to a pyrazine ring. The nitrogen atoms are at positions 1 and 4 of the heterocyclic ring.

-

Quinoline: A bicyclic heterocycle with a benzene ring fused to a pyridine ring, with the nitrogen atom at position 1.

-

Isoquinoline: An isomer of quinoline where the nitrogen atom is at position 2.

Due to the variance in available research, this guide will present the information for each compound in separate sections, starting with the specifically requested this compound.

This compound

Research on the parent this compound is limited in publicly available literature. However, the synthesis of its derivatives has been reported, providing valuable insights into its chemistry.

Synthesis of this compound Derivatives

A key synthetic route involves a multi-step process starting from commercially available materials to yield substituted 6-methoxy-1,2,3,4-tetrahydroquinoxalines. A representative synthesis is that of 4-benzyl-6-methoxy-1-tosyl-1,2,3,4-tetrahydroquinoxaline.[1]

The general synthetic pathway involves the reaction of 1,2,3,4-tetrahydroquinoxaline with a sulfonyl chloride, followed by further functionalization. To achieve the desired 6-methoxy substitution, the synthesis would logically start from a methoxy-substituted phenylenediamine. A plausible synthetic pathway is outlined below.

Caption: Plausible synthetic pathway for a substituted this compound.

Experimental Protocol for a Derivative Synthesis

The synthesis of 4-benzyl-6-methoxy-1-tosyl-1,2,3,4-tetrahydroquinoxaline is detailed as follows[1]:

-

Synthesis of 1-benzyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline (Intermediate 6-1): This intermediate is synthesized through a multi-step process starting from raw materials, which are cyclized and subsequently reduced. The yield for this step is reported as 38.8%.[1]

-

Synthesis of 4-benzyl-6-methoxy-1-tosyl-1,2,3,4-tetrahydroquinoxaline (Final Product 7-1): To a solution of 1-benzyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline (300 mg, 1.18 mmol) in dichloromethane (DCM, 40 mL), 4-dimethylaminopyridine (DMAP, 43 mg, 0.35 mmol) and triethylamine (TEA, 239 mg, 2.36 mmol) are added. The reaction mixture is cooled to 0 °C, and then tosyl chloride (248 mg, 1.30 mmol) in DCM is added. The mixture is stirred at room temperature for 2 hours and monitored by Thin Layer Chromatography (TLC).[1]

Properties of this compound Derivatives

Table 1: ¹H NMR Data for Selected 4-benzyl-6-methoxy-1-(arylsulfonyl)-1,2,3,4-tetrahydroquinoxalines in CDCl₃ [1]

| Compound | Ar-SO₂ | ¹H NMR (δ, ppm) |

| 7-3 | 4-methoxyphenyl | 7.59 (d, J = 8.8 Hz, 1H), 7.46 (d, J = 8.9 Hz, 2H), 7.23–7.14 (m, 3H), 6.87 (d, J = 8.9 Hz, 2H), 6.82–6.72 (m, 2H), 6.26 (dd, J = 8.8, 2.7 Hz, 1H), 6.04 (d, J = 2.6 Hz, 1H), 4.24 (s, 2H), 3.88–3.83 (m, 5H), 3.68 (s, 3H), 2.98 (t, J = 5.4 Hz, 2H) |

| 7-4 | 3-methoxyphenyl | 7.62 (d, J = 8.8 Hz, 1H), 7.36–7.27 (m, 1H), 7.24–7.16 (m, 4H), 7.13–7.05 (m, 1H), 6.93–6.88 (m, 1H), 6.82–6.74 (m, 2H), 6.28 (dd, J = 8.8, 2.4 Hz, 1H), 6.05 (d, J = 2.3 Hz, 1H), 4.21 (s, 2H), 3.86 (t, J = 5.9 Hz, 2H), 3.67 (s, 3H), 3.60 (s, 3H), 2.94 (t, J = 5.3 Hz, 2H) |

| 7-5 | 2-methoxyphenyl | 7.95 (dd, J = 7.8, 1.7 Hz, 1H), 7.58–7.48 (m, 1H), 7.36 (d, J = 8.8 Hz, 1H), 7.31–7.23 (m, 3H), 7.09–6.99 (m, 3H), 6.89 (d, J = 8.3 Hz, 1H), 6.22 (dd, J = 8.8, 2.7 Hz, 1H), 6.15 (d, J = 2.7 Hz, 1H), 4.37 (s, 2H), 3.85 (t, J = 5.2 Hz, 2H), 3.67 (s, 3H), 3.49 (s, 3H), 3.12 (t, J = 5.2 Hz, 2H) |

6-Methoxy-1,2,3,4-tetrahydroquinoline

This isomer is more widely studied and has significant applications as a building block in medicinal chemistry.

Synthesis

A common method for the synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinoline is the catalytic hydrogenation of 6-methoxyquinoline.

References

An In-depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydroquinoxaline Derivatives and Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with 6-methoxy-1,2,3,4-tetrahydroquinoxaline derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, particularly in the realm of oncology. This document details the anticancer properties of these derivatives, including their mechanism of action as tubulin polymerization inhibitors, and summarizes available data on their antimicrobial and neuroprotective activities.

Anticancer Activity: Targeting Microtubules

A significant body of research has focused on the anticancer effects of this compound derivatives. These compounds have demonstrated potent cytotoxic activity against a range of human cancer cell lines by interfering with microtubule dynamics, a critical process for cell division.

Mechanism of Action: Tubulin Polymerization Inhibition

Derivatives of this compound have been identified as inhibitors of tubulin polymerization. They exert their anticancer effects by binding to the colchicine site on β-tubulin, which prevents the formation of microtubules.[1][2][3] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[3][4]

The binding interaction involves the tetrahydroquinoxaline core positioning itself at the interface of α and β tubulin, forming hydrophobic interactions and hydrogen bonds.[3] This mechanism makes these compounds promising candidates for overcoming multidrug resistance often associated with other microtubule-targeting agents.[2]

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the quantitative data on the cytotoxic and tubulin polymerization inhibitory effects of various this compound derivatives.

Table 1: Cytotoxicity of this compound Sulfonamide Derivatives against HT-29 Human Colon Cancer Cells

| Compound | IC50 (μM)[3] |

| I-5 | 11.2 |

| I-6 | 8.9 |

| I-7 | 3.4 |

| I-8 | 9.7 |

| I-9 | 6.3 |

| I-10 | 15.8 |

| I-11 | 12.5 |

| I-12 | 21.3 |

| I-13 | 18.9 |

| I-14 | 25.6 |

| I-15 | 7.8 |

| I-16 | 10.2 |

| I-17 | 14.7 |

| I-18 | 23.1 |

| I-19 | 19.5 |

| I-20 | 28.4 |

| I-21 | 31.6 |

| I-22 | 35.2 |

| I-23 | 26.9 |

| I-24 | 30.1 |

| I-25 | 41.2 |

| I-26 | 45.8 |

| Colchicine | 0.9 |

Table 2: Cytotoxicity (GI50) of N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinoline Derivatives against Various Human Tumor Cell Lines [5]

| Compound | A549 (Lung) (nM) | KB (Oral) (nM) | KBvin (Multidrug-Resistant) (nM) | DU145 (Prostate) (nM) |

| 6b | 11 | 13 | 12 | 11 |

| 6c | 190 | 180 | 170 | 160 |

| 6d | 1.7 | 1.6 | 1.5 | 1.7 |

| 6e | 120 | 110 | 110 | 110 |

| 5f | 190 | 180 | 170 | 160 |

| Paclitaxel | 2.0 | 1.8 | 310 | 2.1 |

Table 3: Tubulin Polymerization Inhibition by N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinoline Derivatives [5]

| Compound | IC50 (μM) |

| 6b | 0.92 |

| 6c | 0.98 |

| 6d | 0.93 |

| 6e | 1.0 |

| 5f | 1.0 |

| Combretastatin A-4 | 0.96 |

Experimental Protocols

Synthesis of 4-benzyl-6-methoxy-1-tosyl-1,2,3,4-tetrahydroquinoxaline (A Representative Sulfonamide Derivative) [3]

To a solution of 1-benzyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline (1.18 mmol) in dichloromethane (DCM, 40 mL), 4-dimethylaminopyridine (DMAP, 0.35 mmol) and triethylamine (TEA, 2.36 mmol) are added. The reaction mixture is cooled to 0 °C, and then a solution of tosyl chloride (1.30 mmol) in DCM is added dropwise. The mixture is stirred at room temperature for 2 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the desired product.

Tubulin Polymerization Inhibition Assay [6][7]

The inhibitory effect of the compounds on tubulin polymerization is measured using a tubulin polymerization assay kit. The reaction mixture contains tubulin (1.0 mg/mL), GTP (0.4 mM), and varying concentrations of the test compound in a glutamate-based buffer. The mixture is pre-incubated at 30 °C for 15 minutes, followed by the addition of GTP to initiate polymerization. The change in absorbance at 340 nm is monitored over time in a spectrophotometer to determine the rate of tubulin polymerization. The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50%.

Workflow for Evaluating Anticancer Potential

Caption: Workflow for evaluating the anticancer potential of this compound derivatives.

Signaling Pathway for Tubulin Polymerization Inhibition

Caption: Signaling pathway of tubulin polymerization inhibition by this compound derivatives.

Antimicrobial Activity

While the broader class of quinoxaline derivatives is known for its wide spectrum of antimicrobial activities, including antibacterial and antifungal properties, specific data for this compound derivatives is limited in the current literature.[8][9][10] The primary proposed mechanisms of antimicrobial action for quinoxalines involve the induction of oxidative stress and inhibition of DNA replication.[8]

Data Presentation: Antimicrobial Activity of a Quinoxaline Derivative

The following table presents the Minimum Inhibitory Concentration (MIC) values for an unspecified quinoxaline derivative compound against Methicillin-Resistant Staphylococcus aureus (MRSA), providing a general reference for the potential efficacy of this class of compounds.

Table 4: MIC of a Quinoxaline Derivative Compound against MRSA Isolates [1]

| MIC (µg/mL) | Percentage of Isolates (%) |

| 1 | 3.3 |

| 2 | 20.0 |

| 4 | 56.7 |

| 8 | 20.0 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution [1][11]

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared and diluted to the final concentration.

-

Inoculation and Incubation: The wells containing the compound dilutions are inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (e.g., 35°C ± 2°C for 16-20 hours for bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Caption: Workflow for an in vitro neuroprotection assay using SH-SY5Y cells.

Experimental Protocols

In Vitro Neuroprotection Assay using SH-SY5Y Cells [12][13] This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxic insult.

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 2 hours).

-

Induction of Neurotoxicity: A neurotoxin, such as hydrogen peroxide (H₂O₂) or rotenone, is added to the culture medium to induce oxidative stress and cell death.

-

Incubation: The cells are incubated for a further period (e.g., 24 hours).

-

Assessment of Cell Viability: Cell viability is determined using an MTT assay, which measures the metabolic activity of the cells. A higher absorbance value indicates greater cell viability and thus a neuroprotective effect of the compound.

-

Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be quantified using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA). A reduction in fluorescence intensity in compound-treated cells compared to toxin-only treated cells indicates an antioxidant effect.

Potential Neuroprotective Signaling Pathways

Caption: Potential neuroprotective signaling pathways modulated by this compound derivatives.

Conclusion

This compound derivatives represent a versatile scaffold with significant potential in drug discovery. The most compelling evidence for their biological activity lies in their potent anticancer effects as tubulin polymerization inhibitors. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers in this area. While the antimicrobial and neuroprotective activities of this specific class of compounds require further investigation to establish definitive quantitative metrics and mechanisms, the broader quinoxaline literature suggests that these are promising avenues for future research. This technical guide serves as a valuable resource for scientists and drug development professionals working on the design, synthesis, and biological evaluation of novel therapeutic agents based on the this compound core.

References

- 1. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. scialert.net [scialert.net]

- 13. researchgate.net [researchgate.net]

The Pharmacological Profile of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data for 6-Methoxy-1,2,3,4-tetrahydroquinoxaline is limited in publicly available scientific literature. This guide provides a comprehensive profile based on the pharmacological activities of its closely related derivatives, primarily focusing on their roles as anticancer agents through the inhibition of tubulin polymerization. The findings presented herein are largely inferred from studies on tetrahydroquinoxaline sulfonamides and N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines, which serve as potent structural and functional analogues.

Executive Summary

Derivatives of the this compound scaffold have emerged as a promising class of compounds in anticancer research. The primary mechanism of action for these molecules is the disruption of microtubule dynamics through binding to the colchicine site on β-tubulin. This interaction inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells. This guide summarizes the available quantitative data on the biological activity of these derivatives, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways and experimental workflows.

Quantitative Biological Data

The cytotoxic and tubulin polymerization inhibitory activities of this compound derivatives and their close analogues have been evaluated across various human cancer cell lines. The data is summarized in the tables below.

Table 1: Cytotoxicity of Tetrahydroquinoxaline Sulfonamide Derivatives against HT-29 Human Colon Cancer Cell Line

| Compound ID | Modification on Tetrahydroquinoxaline Core | IC50 (μM) |

| I-7 | Sulfonamide derivative | Data not explicitly provided in abstract[1] |

Note: While the study identifies compound I-7 as the most active, specific IC50 values were not available in the abstract. Further investigation of the full-text article is recommended for precise quantitative data.

Table 2: Cytotoxicity of N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinoline Derivatives [2][3]

| Compound ID | Cancer Cell Line | Description | GI50 (nM) |

| 6d | A549 | Human Lung Carcinoma | 1.5 - 1.7 |

| KB | Human Oral Epidermoid Carcinoma | 1.5 - 1.7 | |

| KBvin | Multidrug-Resistant KB | 1.5 - 1.7 | |

| DU145 | Human Prostate Carcinoma | 1.5 - 1.7 | |

| 5f | A549, KB, KBvin, DU145 | - | 11 - 190 |

| 6b | A549, KB, KBvin, DU145 | - | 11 - 190 |

| 6c | A549, KB, KBvin, DU145 | - | 11 - 190 |

| 6e | A549, KB, KBvin, DU145 | - | 11 - 190 |

Table 3: Tubulin Polymerization Inhibition by N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinoline Derivatives [2][3]

| Compound ID | Target | Assay Type | IC50 (μM) |

| 6d | Tubulin Assembly | In vitro polymerization assay | 0.93 |

| 5f | Tubulin Assembly | In vitro polymerization assay | 1.0 |

| 6b | Tubulin Assembly | In vitro polymerization assay | 0.92 - 1.0 |

| 6c | Tubulin Assembly | In vitro polymerization assay | 0.92 - 1.0 |

| 6e | Tubulin Assembly | In vitro polymerization assay | 0.92 - 1.0 |

| CA-4 (ref) | Tubulin Assembly | In vitro polymerization assay | 0.96 |

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the studied this compound derivatives is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin. This disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for several cellular functions, most notably mitotic spindle formation during cell division. The disruption of microtubule dynamics triggers a cascade of events leading to cell cycle arrest and apoptosis.

Caption: Mechanism of action for this compound derivatives.

Experimental Protocols

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by an increase in fluorescence of a reporter dye that preferentially binds to polymerized microtubules. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.

Methodology:

-

Reagent Preparation:

-

Prepare a tubulin reaction mix on ice containing purified tubulin (e.g., 2 mg/mL) in a general tubulin buffer, supplemented with 1 mM GTP, glycerol, and a fluorescent reporter dye.

-

-

Compound Preparation:

-

Prepare stock solutions of the test compounds and a positive control (e.g., Nocodazole) in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compounds.

-

-

Assay Procedure:

-

Add a small volume of the diluted test compound, positive control, or vehicle control to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at regular intervals for a set period (e.g., 60 minutes).

-

-

Data Analysis:

-

Plot the fluorescence intensity against time to generate polymerization curves.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines by measuring cell metabolic activity.

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the GI50 (Growth Inhibition 50) or IC50 (Inhibitory Concentration 50) value, which is the concentration of the compound that causes 50% inhibition of cell growth or viability.

-

Experimental and Drug Discovery Workflows

The evaluation of novel anticancer compounds typically follows a structured workflow from initial screening to more detailed mechanistic studies.

Caption: A typical workflow for the screening and evaluation of novel anticancer compounds.

References

- 1. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a novel class of antitumor agents targeting the colchicine site on tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

6-Methoxy-1,2,3,4-tetrahydroquinoxaline: A Potential Tubulin Polymerization Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and play a pivotal role in cell division, making them a prime target for anticancer drug development. Agents that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis. The colchicine binding site on β-tubulin is a particularly attractive target for the development of small molecule inhibitors. This technical guide explores the potential of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline and its structurally related analogs, particularly N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines, as a novel class of tubulin polymerization inhibitors that act at the colchicine binding site. This document provides a comprehensive overview of their biological activity, mechanism of action, and the experimental protocols used for their evaluation. While direct data on this compound is limited, the extensive research on its analogs provides a strong rationale for its investigation as a promising anticancer agent.

Introduction: The Role of Tubulin in Cancer

Microtubules are essential for various cellular functions, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division.[1] Their dynamic nature, characterized by rapid polymerization and depolymerization, is crucial for these processes.[2] Disruption of this dynamic equilibrium is a clinically validated strategy in cancer therapy.[3] Microtubule-targeting agents (MTAs) can be broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine).[2][4]

Colchicine binding site inhibitors (CBSIs) represent a significant class of microtubule-destabilizing agents.[5] By binding to β-tubulin, they induce a conformational change that prevents the proper incorporation of tubulin dimers into the growing microtubule, thereby inhibiting polymerization.[3] This leads to mitotic arrest and subsequent apoptosis in cancer cells.[3] A key advantage of some CBSIs is their ability to overcome multidrug resistance, a common challenge with other MTAs like paclitaxel and vinorelbine.[5]

Derivatives of tetrahydroquinoxaline and the structurally similar tetrahydroquinoline have emerged as potent CBSIs.[5][6] This guide focuses on the potential of this compound, drawing insights from the extensive research conducted on its close analogs.

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action for this compound and its analogs is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin.[1][3] This interaction prevents the assembly of α/β-tubulin heterodimers into microtubules.

Caption: Mechanism of Tubulin Polymerization Inhibition.

The binding of the inhibitor to the colchicine site on β-tubulin prevents the conformational changes required for polymerization, thus halting the growth of microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and ultimately triggers apoptosis.

Quantitative Data: Biological Activity of Analogs

Table 1: In Vitro Cytotoxicity of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline Derivatives [1][7]

| Compound | A549 (lung) GI50 (nM) | KB (nasopharyngeal) GI50 (nM) | KBvin (drug-resistant) GI50 (nM) | DU145 (prostate) GI50 (nM) |

| 6d | 1.5 | 1.6 | 1.7 | 1.7 |

| 5f | 11 | - | - | - |

| 6b | 11 | - | - | - |

| 6c | 190 | - | - | - |

| 6e | 110 | - | - | - |

| Paclitaxel | 2.1 | 2.3 | 480 | 2.4 |

GI50: The concentration required to inhibit cell growth by 50%. Data for compounds 5f, 6b, 6c, and 6e are presented as a range of 0.011–0.19 μM in the source.[1][7]

Table 2: Tubulin Polymerization Inhibition of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline Derivatives [1][7]

| Compound | Tubulin Polymerization IC50 (µM) | Colchicine Binding Inhibition (%) @ 5 µM |

| 6d | 0.93 | 99 |

| 5f | 1.0 | 75 |

| 6b | 0.92 | - |

| 6c | 1.0 | 98 |

| 6e | 0.98 | 98 |

| CA-4 (Combretastatin A-4) | 0.96 | 98 |

IC50: The concentration required to inhibit tubulin polymerization by 50%.

These data highlight that N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives exhibit potent antiproliferative activity, with some compounds showing low nanomolar efficacy, even in drug-resistant cell lines.[1][7] Furthermore, their tubulin polymerization inhibition activity is comparable to the well-known colchicine binding site inhibitor, Combretastatin A-4.[1][7]

Experimental Protocols

The evaluation of potential tubulin polymerization inhibitors involves a series of in vitro assays. The following are detailed methodologies for key experiments.

Tubulin Polymerization Assay (Turbidity-Based)

This assay monitors the increase in turbidity as purified tubulin polymerizes into microtubules.

Principle: The formation of microtubules from tubulin dimers causes an increase in light scattering, which can be measured as an increase in optical density (OD) at 340-350 nm.[3][8]

Materials:

-

Purified tubulin (e.g., from bovine brain, >99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA

-

GTP stock solution (10 mM in GTB)

-

Glycerol

-

Test compound (e.g., this compound) and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine or nocodazole as inhibitors) dissolved in DMSO.

-

96-well microplate

-

Temperature-controlled microplate reader

Protocol:

-

Preparation: Pre-warm the microplate reader to 37°C.

-

Reagent Preparation (on ice):

-

Thaw purified tubulin, GTP, and buffer on ice.

-

Prepare a 10X stock of the test and control compounds in GTB. The final DMSO concentration should be kept low (<1%) to avoid affecting polymerization.[9]

-

Prepare the final tubulin solution by adding GTP (to a final concentration of 1 mM) and glycerol (to a final concentration of 10%) to the reconstituted tubulin.[9] The final tubulin concentration is typically around 3 mg/mL.

-

-

Assay Setup (on ice):

-

Data Acquisition:

-

Data Analysis:

-

Plot the absorbance against time for each condition.

-

Analyze the resulting sigmoidal curves to determine the effect of the compound on the lag phase (nucleation), the maximum rate of polymerization (Vmax), and the steady-state microtubule polymer mass.[3]

-

Caption: Tubulin Polymerization Assay Workflow.

Cell Viability/Cytotoxicity Assay (e.g., SRB or MTT Assay)

These assays determine the effect of the compound on the proliferation and viability of cancer cell lines.

Principle: The Sulforhodamine B (SRB) assay measures cell density based on the measurement of cellular protein content. The MTT assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HT-29, HeLa, A549)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound

-

Trichloroacetic acid (TCA) (for SRB) or MTT reagent (for MTT)

-

SRB solution or Solubilization buffer (for MTT)

-

Tris-base solution (for SRB)

-

Microplate reader

Protocol (SRB Assay Example):

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently remove the medium and fix the cells by adding cold TCA and incubating for 1 hour at 4°C.

-

Staining: Wash the plates with water and air dry. Stain the cells with SRB solution for 30 minutes at room temperature.

-

Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add Tris-base solution to each well to solubilize the bound SRB dye.

-

Measurement: Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell survival relative to the vehicle-treated control and determine the GI50 or IC50 value.

Structure-Activity Relationship (SAR) of Analogs

Studies on N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have provided initial insights into the structure-activity relationships for this class of compounds.

Caption: Key SAR features of N-aryl-6-methoxy-tetrahydroquinolines.

Key findings from SAR studies on related N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines include:

-

The ring-restricted N-linker , where the nitrogen is part of the tetrahydroquinoline ring, is favorable for cytotoxic activity.[1]

-

Connecting the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety to an aromatic or heteroaromatic bicyclic ring system (like quinoline or quinazoline) at the nitrogen atom leads to extremely high cytotoxicity.[1]

-

Substitutions on this bicyclic ring system are critical. For instance, a 2-chloroquinazoline moiety resulted in the most potent compound (6d) with GI50 values in the low nanomolar range.[1]

These observations suggest that the 6-methoxy-tetrahydroquinoxaline scaffold holds significant promise, and further exploration of substitutions on the quinoxaline ring system could lead to the discovery of highly potent tubulin polymerization inhibitors.

Conclusion and Future Directions

While direct experimental data on this compound as a tubulin polymerization inhibitor is currently limited, the substantial body of research on structurally analogous N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines provides a strong foundation for its potential as a potent anticancer agent. These analogs have demonstrated remarkable cytotoxicity against a range of cancer cell lines, including multidrug-resistant strains, and effectively inhibit tubulin polymerization by binding to the colchicine site.

Future research should focus on the synthesis and biological evaluation of this compound and its derivatives. Key areas of investigation include:

-

Direct measurement of tubulin polymerization inhibition to determine its IC50 value.

-

In vitro cytotoxicity screening against a panel of cancer cell lines.

-

Molecular modeling studies to predict the binding mode with tubulin and guide further optimization.

-

Exploration of structure-activity relationships by synthesizing and testing a library of derivatives with various substitutions on the quinoxaline ring.

The tetrahydroquinoxaline scaffold represents a promising starting point for the development of a new generation of effective and potentially resistance-evading colchicine binding site inhibitors for cancer therapy.

References

- 1. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships and antiproliferative effects of 1,2,3,4-4H-quinoxaline derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a novel class of antitumor agents targeting the colchicine site on tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

Neuroprotective Properties of 6-Substituted Quinoxaline and Tetrahydroquinoline Analogs: A Technical Guide

Abstract: The quinoxaline and tetrahydroquinoline scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide explores the neuroprotective potential of analogs functionalized at the 6-position, which have shown significant promise in mitigating neuronal damage in models of neurodegenerative diseases such as Parkinson's and Alzheimer's. While direct research on the neuroprotective effects of 6-methoxy-1,2,3,4-tetrahydroquinoxaline analogs is nascent, this paper synthesizes findings from closely related 6-substituted quinoxaline and tetrahydroquinoline derivatives to provide a comprehensive overview of their mechanisms, quantitative efficacy, and the experimental protocols used for their evaluation. We consolidate data on key compounds, detail their proposed signaling pathways, and present standardized experimental workflows to aid researchers in the design and execution of future studies in this promising area of neurotherapeutics.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective capacity of various 6-substituted analogs has been quantified in several preclinical models. The data highlights the potential of these scaffolds in protecting neurons from insults relevant to neurodegenerative diseases.

Table 1: Efficacy of 6-Aminoquinoxaline Analogs in Parkinson's Disease Models

| Compound | Model System | Assay | Key Quantitative Findings | Reference |

| MPAQ (2-methyl-3-phenyl-6-aminoquinoxaline) | Primary cultures of rat midbrain neurons | Spontaneous and progressive dopaminergic neuron death | Afforded substantial protection against dopaminergic cell loss.[1] | [1] |

| MPAQ | Oxidative stress models (iron-mediated) | Dopaminergic neuron survival | Rescued dopaminergic neurons from oxidative stress-induced insults.[1] | [1] |

| PAQ (A second-generation 6-aminoquinoxaline) | Cellular models of Parkinson's Disease (PD) | Neuroprotection assays | Demonstrated superior neuroprotective effects compared to MPAQ.[2] | [2] |

| PAQ | MPTP-induced mouse model of PD | Immunohistochemical & Behavioral analyses | Attenuated neurodegeneration and associated motor deficits.[2] | [2] |

Table 2: Efficacy of 6-Hydroxy-1,2,3,4-tetrahydroquinoline Analog in a Parkinson's Disease Model

| Compound | Model System | Assay | Key Quantitative Findings | Reference |

| HTHQ (6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline) | Rotenone-induced PD in rats | Biochemical analysis of brain tissue | 50 mg/kg dose: Significantly decreased oxidative stress; restored antioxidant enzyme activities; increased mRNA expression of Nrf2 and Foxo1.[3] | [3] |

| HTHQ | Rotenone-induced PD in rats | Chaperone activity & Apoptosis assays | 50 mg/kg dose: Normalized mRNA levels of heat shock protein 70 (HSP70); reduced apoptosis intensity to a greater extent than the reference drug rasagiline.[3] | [3] |

Mechanisms of Neuroprotection and Signaling Pathways

The neuroprotective effects of these analogs are attributed to their modulation of key pathways involved in oxidative stress, apoptosis, and cellular homeostasis.

Antioxidant and Anti-apoptotic Pathways

A primary mechanism of action for compounds like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) is the enhancement of the cellular antioxidant defense system.[3] This involves the upregulation of transcription factors such as Nrf2 and Foxo1, which control the expression of numerous antioxidant genes.[3] By bolstering the antioxidant response, these compounds mitigate oxidative stress, a key pathological driver in many neurodegenerative diseases.[4] This reduction in oxidative damage subsequently leads to the suppression of downstream apoptotic cascades.[3]

Modulation of Intracellular Calcium Signaling

Studies on the 6-aminoquinoxaline analog, PAQ, suggest a more complex mechanism involving the regulation of intracellular calcium stores. The neuroprotective action of PAQ has been partially attributed to the activation of ryanodine receptor (RyR) channels located on the endoplasmic reticulum.[2] RyRs are critical for regulating the release of calcium from intracellular stores, which in turn influences a wide array of cellular processes, including gene expression, neurotransmission, and apoptosis. Dysregulation of calcium homeostasis is a known contributor to neuronal death, and PAQ's ability to modulate these channels represents a distinct and important neuroprotective strategy.

References

- 1. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Anticancer Potential of the 6-Methoxy-1,2,3,4-tetrahydroquinoxaline Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including significant anticancer properties. Within this class, derivatives of 1,2,3,4-tetrahydroquinoxaline are gaining attention as promising candidates for novel cancer therapeutics. This technical guide focuses on the burgeoning anticancer potential of the 6-methoxy-1,2,3,4-tetrahydroquinoxaline core. We consolidate the current, albeit nascent, research on this specific scaffold, drawing parallels with the more extensively studied and structurally similar 6-methoxy-1,2,3,4-tetrahydroquinoline derivatives to illuminate its potential mechanisms of action and therapeutic promise. This guide provides a comprehensive overview of the synthesis, in vitro anticancer activity, and proposed mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to facilitate further research and development in this exciting area.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and more effective anticancer agents.[1] Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone of many established and emerging cancer therapies.[2] The quinoxaline ring system, a fusion of benzene and pyrazine rings, has been extensively investigated for its diverse pharmacological activities, with numerous derivatives showing potent anticancer effects through various mechanisms, including the inhibition of protein kinases and topoisomerases, and induction of apoptosis.[3][4]

The partially saturated 1,2,3,4-tetrahydroquinoxaline scaffold offers a three-dimensional structure that can be strategically modified to enhance target binding and improve pharmacokinetic properties. The introduction of a methoxy group at the 6-position is a common strategy in medicinal chemistry to modulate the electronic and lipophilic character of a molecule, often leading to enhanced biological activity. This guide specifically explores the anticancer potential of the this compound scaffold, a core structure that holds considerable promise for the development of a new generation of anticancer drugs.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold typically involves a multi-step process. A general synthetic pathway for creating sulfonamide derivatives, which have shown promising antiproliferative activity, is outlined below. The synthesis commences with the protection of one of the nitrogen atoms of the tetrahydroquinoxaline ring, followed by the introduction of a sulfonyl group, and subsequent modifications.

References

- 1. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-methoxy-1,2,3,4-tetrahydroquinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique structural features allow for the development of potent agents targeting various pathological conditions, with a particular emphasis on oncology and neurodegenerative diseases. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of derivatives based on this core, supported by quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows.

Anticancer Activity: Targeting Microtubule Dynamics

A significant body of research has focused on the development of this compound derivatives as potent anticancer agents. These compounds frequently exert their cytotoxic effects by disrupting microtubule polymerization, a critical process for cell division, intracellular transport, and the maintenance of cell shape.

Mechanism of Action: Inhibition of Tubulin Polymerization at the Colchicine Binding Site

Many potent anticancer derivatives of this compound function as tubulin polymerization inhibitors by binding to the colchicine site on β-tubulin.[1] This binding event prevents the assembly of α- and β-tubulin heterodimers into microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This mechanism is particularly advantageous as it can overcome multidrug resistance often associated with other microtubule-targeting agents like taxanes and vinca alkaloids.[1]

Figure 1: Signaling pathway of this compound derivatives as tubulin polymerization inhibitors.

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of various N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives has been evaluated against a panel of human cancer cell lines. The data, presented in terms of GI50 (50% Growth Inhibition) and IC50 (50% Inhibitory Concentration) values, highlight the potent and, in some cases, superior activity of these compounds compared to established anticancer drugs like paclitaxel.

| Compound | A549 (Lung) GI50 (nM) | KB (Oral) GI50 (nM) | KBvin (Drug-Resistant Oral) GI50 (nM) | DU145 (Prostate) GI50 (nM) | Tubulin Polymerization IC50 (µM) | Colchicine Binding Inhibition (%) @ 5µM |

| 6d | 1.5 | 1.7 | 1.7 | 1.5 | 0.93 | 99 |

| 5f | 190 | 150 | - | - | 1.0 | 75 |

| 6b | 11 | 11 | - | - | 0.92 | 98 |

| 6c | 91 | 72 | - | - | 1.0 | 97 |

| 6e | 23 | 18 | - | - | 0.98 | 98 |

| Paclitaxel | 2.1 | 3.2 | 1210 | 1.9 | - | - |

| Combretastatin A-4 | - | - | - | - | 0.96 | 98 |

Data compiled from a study on N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives as tubulin polymerization inhibitors.[2][3]

Neuroprotective Potential

Beyond their anticancer properties, derivatives of the this compound scaffold are being investigated for their potential in treating neurodegenerative disorders such as Parkinson's disease.[4][5][6] The neuroprotective effects of these compounds are often attributed to their ability to mitigate oxidative stress and modulate cellular pathways involved in neuronal survival.

Kinase Inhibitory Activity

The versatile nature of the this compound core has also led to the development of potent kinase inhibitors.[7][8] Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Derivatives of this scaffold have shown inhibitory activity against various kinases, highlighting another promising avenue for therapeutic intervention.

Experimental Protocols

Synthesis of N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines

A common synthetic route to N-aryl derivatives involves the Buchwald-Hartwig coupling reaction.[3]

General Procedure:

-

To a solution of 6-methoxy-1,2,3,4-tetrahydroquinoline in an appropriate solvent (e.g., toluene), add the desired aryl halide, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 100 °C) for a designated period (e.g., 12-24 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivative.

In Vitro Tubulin Polymerization Inhibition Assay

This assay is crucial for evaluating the mechanism of action of potential anticancer agents that target microtubule dynamics.[2][9][10][11]

Figure 2: Workflow for the in vitro tubulin polymerization inhibition assay.

Detailed Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol). Reconstitute purified tubulin in the buffer to a final concentration of 3 mg/mL. Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Reaction Setup: In a pre-warmed 96-well plate, add the reaction buffer and the test compound at various concentrations.

-

Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.

-

Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C and record the absorbance at 340 nm at regular intervals for a specified duration (e.g., 60 minutes).

-

Data Analysis: Plot the absorbance values against time to generate polymerization curves. The inhibitory effect of the compounds is determined by comparing the curves of treated samples with the vehicle control. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Conclusion

The this compound scaffold represents a highly valuable pharmacophore in drug discovery. Its derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization, and are also being explored for their neuroprotective and kinase inhibitory activities. The synthetic accessibility and the possibility for diverse structural modifications make this scaffold a continuing focus of research for the development of novel and effective therapeutic agents. Further exploration of structure-activity relationships and in-depth mechanistic studies will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic system.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydroquinoxaline and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline Derivatives

Quantitative data for various synthesized derivatives of this compound are summarized below. This information is extracted from a study focused on the design and synthesis of tetrahydroquinoxaline sulfonamide derivatives as potential colchicine binding site inhibitors.[1]

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | 1H NMR Data (300 MHz, CDCl3) δ (ppm) |

| 4-benzyl-6-methoxy-1-tosyl-1,2,3,4-tetrahydroquinoxaline | C23H24N2O3S | 424.52 | - | - | Not explicitly provided in the abstract. |

| 4-benzyl-6-methoxy-1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinoxaline | C23H24N2O4S | 440.52 | White solid | 78.4 | 7.59 (d, J = 8.8 Hz, 1H), 7.46 (d, J = 8.9 Hz, 2H), 7.23–7.14 (m, 3H), 6.87 (d, J = 8.9 Hz, 2H), 6.82–6.72 (m, 2H), 6.26 (dd, J = 8.8, 2.7 Hz, 1H), 6.04 (d, J = 2.6 Hz, 1H), 4.24 (s, 2H), 3.88–3.83 (m, 5H), 3.68 (s, 3H), 2.98 (t, J = 5.4 Hz, 2H)[1] |

| 4-benzyl-6-methoxy-1-((3-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinoxaline | C23H24N2O4S | 440.52 | White solid | 77.2 | 7.62 (d, J = 8.8 Hz, 1H), 7.36–7.27 (m, 1H), 7.24–7.16 (m, 4H), 7.13–7.05 (m, 1H), 6.93–6.88 (m, 1H), 6.82–6.74 (m, 2H), 6.28 (dd, J = 8.8, 2.4 Hz, 1H), 6.05 (d, J = 2.3 Hz, 1H), 4.21 (s, 2H), 3.86 (t, J = 5.9 Hz, 2H), 3.67 (s, 3H), 3.60 (s, 3H), 2.94 (t, J = 5.3 Hz, 2H)[1] |

| 4-benzyl-6-methoxy-1-((2-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinoxaline | C23H24N2O4S | 440.52 | White solid | 82.2 | 7.95 (dd, J = 7.8, 1.7 Hz, 1H), 7.58–7.48 (m, 1H), 7.36 (d, J = 8.8 Hz, 1H), 7.31–7.23 (m, 3H), 7.09–6.99 (m, 3H), 6.89 (d, J = 8.3 Hz, 1H), 6.22 (dd, J = 8.8, 2.7 Hz, 1H), 6.15 (d, J = 2.7 Hz, 1H), 4.37 (s, 2H), 3.85 (t, J = 5.2 Hz, 2H), 3.67 (s, 3H), 3.49 (s, 3H), 3.12 (t, J = 5.2 Hz, 2H)[1] |

| 1-benzyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline | C16H18N2O | 254.33 | White solid | 38.8 | 7.28–7.14 (m, 6H), 6.39 (d, J = 8.3 Hz, 1H), 6.14–6.00 (m, 2H), 4.36 (s, 2H), 3.57 (s, 3H), 3.33 (s, 4H)[1] |

Experimental Protocols

General Synthesis of Tetrahydroquinoxaline Derivatives

The synthesis of various 4-benzyl-6-methoxy-1-sulfonyl-1,2,3,4-tetrahydroquinoxaline derivatives involves a multi-step process.[1] A general workflow is presented below, followed by a detailed experimental protocol for a representative compound.

Detailed Protocol: Synthesis of 4-benzyl-6-methoxy-1-tosyl-1,2,3,4-tetrahydroquinoxaline (7-1)[1]

This protocol describes the final sulfonylation step in the synthesis of a specific derivative.

Materials:

-

1-benzyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline (referred to as 6-1 in the source) (300 mg, 1.18 mmol)

-

Dichloromethane (DCM) (40 mL)

-

4-Dimethylaminopyridine (DMAP) (43 mg, 0.35 mmol)

-

Triethylamine (TEA) (239 mg, 2.36 mmol)

-

Tosyl chloride (248 mg, 1.30 mmol)

Procedure:

-

Dissolve 1-benzyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline (6-1) in DCM (40 mL).

-

Add DMAP and TEA to the solution.

-

Cool the reaction mixture to 0 °C.

-

Add a solution of tosyl chloride in DCM to the reaction mixture.

-

Stir the mixture at room temperature for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically subjected to aqueous work-up and purification by column chromatography to yield the final product.

Reactivity and Stability

The reactivity of the tetrahydroquinoxaline ring system is influenced by the substituents on both the aromatic and pyrazine rings.

-

N-H groups: The nitrogen atoms in the 1 and 4 positions of the tetrahydroquinoxaline ring are nucleophilic and can be readily functionalized, for example, through acylation, alkylation, or sulfonylation, as demonstrated in the synthesis of the derivatives.[1]

-

Aromatic Ring: The methoxy group at the 6-position is an electron-donating group, which would activate the benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the 5 and 7-positions (ortho and para to the methoxy group).

Information regarding the specific stability of this compound is not available. However, tetrahydroquinoxalines are generally stable compounds under standard laboratory conditions.

Hypothetical Synthesis of this compound

Based on general methods for the synthesis of tetrahydroquinoxalines, a plausible route to the parent compound, this compound, would involve the cyclization of a substituted o-phenylenediamine.

This proposed synthesis involves two key steps:

-

Condensation: Reaction of 4-methoxy-1,2-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal, would yield 6-methoxyquinoxaline.

-

Reduction: Subsequent reduction of the quinoxaline ring system, for example, through catalytic hydrogenation (H2, Pd/C) or with a reducing agent like sodium borohydride, would afford the desired this compound.

It is important to note that the specific reaction conditions for this hypothetical synthesis would need to be optimized experimentally.

Conclusion

While direct experimental data on the physical and chemical properties of this compound remains elusive in the reviewed literature, this guide provides valuable insights through the examination of its synthesized derivatives. The presented data on these derivatives, along with established synthetic protocols for the tetrahydroquinoxaline scaffold, offers a solid foundation for researchers and professionals in the field of drug development and organic synthesis to build upon for their specific research objectives. Further experimental investigation is warranted to fully characterize the parent compound.

References

Spectroscopic and Synthetic Profile of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural relation to a class of compounds with diverse biological activities. Tetrahydroquinoxalines, in general, are known to exhibit a range of pharmacological properties, making this particular derivative a valuable subject for further investigation. This technical guide provides a comprehensive overview of the available spectroscopic data, a detailed experimental protocol for its synthesis, and a visual representation of the analytical workflow. While direct experimental spectroscopic data for this specific compound is not widely published, this guide presents predicted data based on the analysis of structurally similar compounds, offering a valuable resource for researchers. The Chemical Abstracts Service (CAS) number for this compound is 13311-79-0.

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted spectroscopic data. These predictions are derived from established principles of NMR and IR spectroscopy and by analogy with data from closely related and substituted tetrahydroquinoxaline and aniline derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.7 | d | 1H | Ar-H (C5-H) |

| ~6.3 | dd | 1H | Ar-H (C7-H) |

| ~6.2 | d | 1H | Ar-H (C8-H) |

| ~4.0 (broad s) | s | 2H | N-H |

| ~3.7 | s | 3H | O-CH₃ |

| ~3.3 | t | 2H | N-CH₂ |

| ~3.1 | t | 2H | N-CH₂ |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-6 |

| ~140 | C-4a |

| ~135 | C-8a |

| ~118 | C-5 |

| ~105 | C-7 |

| ~100 | C-8 |

| ~55 | O-CH₃ |

| ~42 | C-2 |

| ~41 | C-3 |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3300 | N-H Stretch |

| 3050-3000 | Aromatic C-H Stretch |

| 2950-2850 | Aliphatic C-H Stretch |

| 1620-1600 | Aromatic C=C Stretch |

| 1520-1500 | Aromatic C=C Stretch |

| 1250-1200 | Aryl-O Stretch (asymmetric) |

| 1050-1000 | Aryl-O Stretch (symmetric) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 164 | [M]⁺ (Molecular Ion) |

| 149 | [M - CH₃]⁺ |

| 135 | [M - C₂H₅]⁺ or [M - NH-CH₂]⁺ |

| 121 | [M - C₂H₅N]⁺ |

Experimental Protocols

The following section details a plausible synthetic route for this compound and the general procedures for acquiring the spectroscopic data.

Synthesis of this compound

A common and effective method for the synthesis of tetrahydroquinoxalines is the reductive cyclization of an appropriate N-substituted-2-nitroaniline.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of N-(2-bromoethyl)-4-methoxy-2-nitroaniline

-

To a solution of 4-methoxy-2-nitroaniline (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add potassium carbonate (2 equivalents).

-

To this suspension, add 1,2-dibromoethane (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield N-(2-bromoethyl)-4-methoxy-2-nitroaniline.

Step 2: Reductive Cyclization to this compound

-

Dissolve N-(2-bromoethyl)-4-methoxy-2-nitroaniline (1 equivalent) in a solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 8-12 hours.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. A broadband proton-decoupled spectrum is typically obtained.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For an oil, a thin film between salt plates is suitable.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Ionization Method: Electrospray ionization (ESI) or electron impact (EI) can be used.

-

Analysis: Introduce a dilute solution of the sample into the mass spectrometer to obtain the mass-to-charge ratio of the molecular ion and its fragments.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. While experimental data for this specific molecule is scarce, the predicted data and generalized protocols offer a solid starting point for researchers. The provided workflows for synthesis and analysis are based on established chemical principles and are expected to be highly applicable for the preparation and characterization of this and related compounds. Further experimental validation is encouraged to confirm the predicted spectroscopic characteristics.

The Emergence of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline Derivatives: A Technical Guide to a Promising Scaffold in Drug Discovery

A deep dive into the synthesis, biological evaluation, and therapeutic potential of a novel class of heterocyclic compounds.

Researchers in medicinal chemistry and drug development are increasingly turning their attention to the 6-methoxy-1,2,3,4-tetrahydroquinoxaline scaffold as a promising framework for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel derivatives based on this core structure, with a particular focus on their potential as anticancer agents. The inherent structural features of the tetrahydroquinoxaline nucleus, combined with the electronic influence of the 6-methoxy group, offer a versatile platform for designing compounds with significant biological activity.[1][2][3][4]

The 1,2,3,4-tetrahydroquinoline and its bioisostere, the 1,2,3,4-tetrahydroquinoxaline, are recognized as "privileged structures" in medicinal chemistry due to their prevalence in a wide range of biologically active natural products and synthetic pharmaceuticals.[5] The incorporation of a methoxy group at the 6-position has been shown to be a key determinant of the pharmacological activity in many quinoline and quinoxaline-based compounds, often enhancing their potency and modulating their mechanism of action.[1][6]

This guide will detail the synthetic routes for creating a library of these derivatives, present their biological activities in clearly structured tables, and provide detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows will be visualized to facilitate a deeper understanding of the structure-activity relationships and the underlying mechanisms of action.

Quantitative Biological Activity

The antiproliferative and cytotoxic activities of newly synthesized this compound derivatives have been evaluated against various human cancer cell lines. The data, summarized below, highlights the potential of these compounds as potent anticancer agents.

| Compound | Target/Assay | Cell Line | IC50 (μM) | GI50 (nM) | Reference |

| I-7 | Antiproliferative Activity | HT-29 | Data not explicitly provided in search results | [1] | |

| 6d | Cytotoxicity | A549, KB, KBvin, DU145 | 1.5 - 1.7 | [2] | |

| 5f | Cytotoxicity | Not specified | 11 - 190 | [2] | |

| 6b | Cytotoxicity | Not specified | 11 - 190 | [2] | |

| 6c | Cytotoxicity | Not specified | 11 - 190 | [2] | |

| 6e | Cytotoxicity | Not specified | 11 - 190 | [2] | |

| 4f | Tubulin Assembly Inhibition | 1.6 - 2.2 | [2] | ||

| 4i | Tubulin Assembly Inhibition | 1.6 - 2.2 | [2] | ||

| 5f | Tubulin Assembly Inhibition | 1.0 | [2] | ||

| 6d | Tubulin Assembly Inhibition | 0.93 | [2] | ||

| CA-4 (Combretastatin A-4) | Tubulin Assembly Inhibition | 0.96 | [2] |

Table 1: In Vitro Biological Activity of this compound and Related Derivatives. This table summarizes the inhibitory concentrations (IC50) and growth inhibitory concentrations (GI50) of selected compounds against various cancer cell lines and their inhibitory effect on tubulin polymerization.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. The following sections outline the key experimental protocols employed in the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 4-benzyl-6-methoxy-1-sulfonyl-1,2,3,4-tetrahydroquinoxaline Derivatives[1]

A general procedure for the synthesis of the title compounds involves the reaction of 4-benzyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline with a substituted sulfonyl chloride.

Step 1: Synthesis of 4-benzyl-6-methoxy-1-tosyl-1,2,3,4-tetrahydroquinoxaline (7-1) [1] To a solution of 6-1 (300 mg, 1.18 mmol) in dichloromethane (DCM, 40 mL), 4-dimethylaminopyridine (DMAP, 43 mg, 0.35 mmol) and triethylamine (TEA, 239 mg, 2.36 mmol) were added. The reaction mixture was cooled to 0 °C. Tosyl chloride (248 mg, 1.30 mmol) in DCM was then added to the reaction mixture. The resulting mixture was stirred at room temperature for 2 hours and the reaction progress was monitored by Thin Layer Chromatography (TLC).

Similar procedures were followed for the synthesis of other derivatives by varying the substituted sulfonyl chloride.[1][7]

In Vitro Antiproliferative Assay (MTT Assay)[1]

The antiproliferative activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Human colon cancer cells (HT-29) were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells were then treated with various concentrations of the test compounds (e.g., 1, 5, and 10 μM) for 48 hours.

-

MTT Addition: After the incubation period, MTT solution was added to each well and incubated for a further 4 hours to allow the formation of formazan crystals.

-

Solubilization and Absorbance Measurement: The supernatant was removed, and the formazan crystals were dissolved in a suitable solvent (e.g., dimethyl sulfoxide). The absorbance was measured at a specific wavelength using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition was calculated relative to untreated control cells.

Tubulin Polymerization Inhibition Assay[2]

The ability of the compounds to inhibit tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit.

-

Reaction Mixture Preparation: A reaction mixture containing tubulin, a fluorescence reporter, and either a test compound or a control vehicle was prepared.

-

Initiation of Polymerization: Polymerization was initiated by raising the temperature.

-

Fluorescence Monitoring: The fluorescence intensity, which is proportional to the amount of polymerized tubulin, was monitored over time using a fluorescence plate reader.

-

IC50 Determination: The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) was determined from the dose-response curves.

Visualizing the Scientific Process

Diagrams are powerful tools for illustrating complex relationships and workflows. The following sections provide Graphviz diagrams for the general synthesis workflow and the proposed mechanism of action.

Synthesis Workflow

References

- 1. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05720H [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline via a Pictet-Spengler-Type Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline, a valuable scaffold in medicinal chemistry, through a reaction analogous to the Pictet-Spengler condensation. While the classical Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with a carbonyl compound, this protocol adapts the underlying principle to the cyclization of a substituted o-phenylenediamine with an aldehyde. This method offers a direct and efficient route to the tetrahydroquinoxaline core structure.

Introduction

This compound and its derivatives are important heterocyclic compounds that serve as key building blocks in the development of novel therapeutic agents. The tetrahydroquinoxaline moiety is found in compounds with a wide range of biological activities, including potential applications as antimicrobial and anticancer agents. The synthesis of this scaffold is therefore of significant interest to the drug discovery and development community.

The protocol described herein utilizes a Pictet-Spengler-type condensation, which involves the reaction of 4-methoxy-1,2-phenylenediamine with formaldehyde. This reaction proceeds via the formation of an imine intermediate, followed by an intramolecular cyclization to yield the desired tetrahydroquinoxaline product. This approach is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction.

Reaction Scheme

A plausible reaction scheme for the synthesis of this compound is presented below. This reaction involves the condensation of 4-methoxy-1,2-phenylenediamine with formaldehyde, followed by an acid-catalyzed intramolecular cyclization.

Caption: General reaction scheme for the synthesis.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound. The reaction conditions provided are based on general procedures for similar cyclization reactions and may require optimization for specific laboratory settings.

Materials:

-

4-Methoxy-1,2-phenylenediamine

-